2,3-Butanediol dioctanoate
Description
2,3-Butanediol (2,3-BD) is a four-carbon diol with two hydroxyl groups on adjacent carbons, giving it unique chemical versatility. It exists as three stereoisomers: two enantiomers (2R,3R- and 2S,3S-butanediol) and one meso form (2R,3S-butanediol) . Industrially, it serves as a platform chemical for synthesizing polymers, pharmaceuticals, cosmetics, and fuel additives . Its production is dominated by microbial fermentation using genera like Klebsiella, Bacillus, and Enterobacter, which convert sugars or industrial waste gases into 2,3-BD via the butanediol fermentation pathway . This bio-based route is favored over petrochemical methods due to sustainability and cost-effectiveness .
Key properties include high water solubility, low toxicity, and stereoisomer-dependent bioactivity. For instance, 2R,3R-butanediol induces plant systemic resistance against viruses, while meso-2,3-BD shows weaker effects . Intracellular concentrations of 2,3-BD in yeast increase fourfold during stationary fermentation phases, highlighting its role as a metabolic byproduct .
Properties
CAS No. |
65861-64-5 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
3-octanoyloxybutan-2-yl octanoate |
InChI |
InChI=1S/C20H38O4/c1-5-7-9-11-13-15-19(21)23-17(3)18(4)24-20(22)16-14-12-10-8-6-2/h17-18H,5-16H2,1-4H3 |
InChI Key |
HGIBOQOHNCCCOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-butanediol dioctanoate typically involves the esterification of 2,3-butanediol with octanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure the removal of water formed during the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and sustainability of the process. Additionally, the separation and purification of the ester product can be achieved through distillation and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Butanediol dioctanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,3-butanediol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Oxidation and Reduction: While the ester itself is relatively stable, the 2,3-butanediol moiety can undergo oxidation to form butanone or reduction to form butane.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and catalysts such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 2,3-Butanediol and octanoic acid.
Transesterification: New esters and alcohols.
Oxidation: Butanone.
Reduction: Butane.
Scientific Research Applications
2,3-Butanediol dioctanoate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and as a solvent in organic reactions.
Biology: Investigated for its potential as a bio-based plasticizer and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism by which 2,3-butanediol dioctanoate exerts its effects is primarily through its interactions with other molecules. As an ester, it can participate in esterification and transesterification reactions, altering the chemical properties of the compounds it interacts with. In biological systems, its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Production Methods
- 2,3-Butanediol: Fermentation using lignocellulosic biomass or industrial waste gases (e.g., CO/CO2) by Clostridium species . Inhibitors like phenolic compounds reduce yields, necessitating strain optimization .
- 1,4-Butanediol : Primarily petrochemical (maleic anhydride hydrogenation) .
- Acetoin: Microbial oxidation of 2,3-BD via Gluconobacter oxydans .
- Succinic Acid: Fermentation by Actinobacillus succinogenes; accumulates intracellularly during stationary phases .
Market Trends
- 2,3-Butanediol : Fastest-growing segment in pharmaceuticals (CAGR 8.2%, 2023–2030), driven by drug synthesis and plant immunity applications .
- 1,4-Butanediol : Dominates polymer industries but faces competition from bio-based alternatives .
Challenges
- 2,3-BD : Stereoisomer separation costs hinder scalability; meso-2,3-BD is less bioactive .
- Acetoin : Requires downstream processing from 2,3-BD, increasing production complexity .
- Succinic Acid : Acidic byproducts inhibit microbial growth during fermentation .
Research Findings and Data Tables
Table 1: Fermentation Yields of 2,3-BD and Competitors
Table 2: Efficacy of 2,3-BD Stereoisomers in Plant Immunity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
